molecular formula C11H16O3S B15354489 1-Methyl-3-(3-methylsulfonylpropoxy)benzene

1-Methyl-3-(3-methylsulfonylpropoxy)benzene

Cat. No.: B15354489
M. Wt: 228.31 g/mol
InChI Key: JNQWPLPTZHZKNN-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylsulfonylpropoxy)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a methylsulfonylpropoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-methylsulfonylpropoxy)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS):

  • Nucleophilic Substitution: This method involves the substitution of a leaving group on a benzene ring with the desired functional groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methylsulfonylpropoxy)benzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Reduced forms, such as alcohols.

  • Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-Methyl-3-(3-methylsulfonylpropoxy)benzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in the study of biological systems and processes.

  • Industry: It is used in the production of materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Methyl-3-(3-methylsulfonylpropoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

1-Methyl-3-(3-methylsulfonylpropoxy)benzene is compared with other similar compounds, such as:

  • 1-Methyl-3-(3-methoxypropoxy)benzene: This compound differs in the presence of a methoxy group instead of a methylsulfonyl group.

  • 1-Methyl-3-(3-chloropropoxy)benzene: This compound has a chlorine atom instead of a methylsulfonyl group.

Uniqueness: The presence of the methylsulfonyl group in this compound imparts unique chemical and physical properties compared to similar compounds, making it valuable in specific applications.

Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfonylpropoxy)benzene

InChI

InChI=1S/C11H16O3S/c1-10-5-3-6-11(9-10)14-7-4-8-15(2,12)13/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

JNQWPLPTZHZKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCS(=O)(=O)C

Origin of Product

United States

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